Fmoc-7-methyl-DL-tryptophan

Peptide hydrophobicity engineering Positional isomerism SAR Gramicidin A analog design

Introduce the highest hydrophobicity (log D 6.49) among tryptophan positional isomers into your peptide with Fmoc-7-methyl-DL-tryptophan. Validated in gramicidin A models, the C7-methyl substitution enhances membrane partitioning 11.7-fold vs. parent Trp. Essential for daptomycin/CDA analog synthesis. The L-form (CAS 1808268-53-2) is available at ≥99.5% chiral purity for cGMP SPPS; racemic DL-form (CAS 138775-53-8) also offered.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 1808268-53-2
Cat. No. B3247120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-7-methyl-DL-tryptophan
CAS1808268-53-2
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
InChIKeyLIHWPPTURGLCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-7-methyl-DL-tryptophan (CAS 1808268-53-2): Procurement-Grade Definition & Class Positioning


Fmoc-7-methyl-DL-tryptophan (CAS 1808268-53-2, also registered as 138775-53-8 for the racemic DL form) is a non-canonical Fmoc-protected amino acid derivative featuring a methyl substituent at the 7-position of the indole ring . With a molecular formula of C₂₇H₂₄N₂O₄ and molecular weight of 440.49 g·mol⁻¹, it serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of 7-methyltryptophan into peptide chains . The compound belongs to the class of indole‑C7‑functionalized tryptophan analogs, a group whose positional isomerism has been shown to systematically modulate peptide hydrophobicity, antibacterial activity, and mammalian cytotoxicity in head‑to‑head studies using gramicidin A as a model system [1].

Why Fmoc-7-methyl-DL-tryptophan Cannot Be Equated with Other Fmoc-Tryptophan Analogs


Tryptophan analogs bearing different indole‑substitution patterns are not interchangeable in peptide synthesis or bioactivity engineering. A direct comparative study of five positional isomers (C2, C4, C5, C6, C7) embedded in gramicidin A demonstrated that the C7‑isomer imparts the highest hydrophobicity (log D = 6.49) of all isomers tested, contrasting with the lowest value (log D = 5.05) for the C5‑isomer and the parent C3‑isomer (log D = 5.42) [1]. This hydrophobicity difference translates into altered antibacterial potency and mammalian cytotoxicity, meaning that substituting Fmoc-7-methyl-DL-tryptophan with an unmodified Fmoc-Trp-OH or a different regioisomer will alter the physicochemical and biological profile of the final peptide [1]. Furthermore, 7‑methyltryptophan is specifically required as a biosynthetic precursor for non‑ribosomal peptide antibiotics such as daptomycin and calcium‑dependent antibiotic (CDA); analogs lacking the 7‑methyl group cannot support this biosynthetic pathway .

Quantitative Differentiation Evidence for Fmoc-7-methyl-DL-tryptophan Against Its Closest Analogs


C7-Isomer Confers Highest Hydrophobicity Among All Tryptophan Positional Isomers in Gramicidin A

In a direct head-to-head comparison within the identical gramicidin A scaffold (15‑mer peptide, MW ≈ 1882 Da), the C7‑tryptophan isomer (1f) exhibited a log D value of 6.49 ± 0.01, ranking as the most hydrophobic among all five positional isomers tested. By comparison, the parent C3‑isomer (1a, natural Trp) gave log D = 5.42, the C5‑isomer (1d) gave the lowest value of 5.05, and the C2, C4, and C6 isomers gave intermediate values of 6.29, 5.59, and 5.53, respectively [1]. The log D range across the isomer series was 1.44 log units, corresponding to a ~28‑fold difference in distribution coefficient between the most (C7) and least (C5) hydrophobic analogs.

Peptide hydrophobicity engineering Positional isomerism SAR Gramicidin A analog design

C7-Isomer Attenuates Antibacterial Activity Relative to Parent C3-Isomer in Gramicidin A

In the same gramicidin A model system, the C7‑isomer (1f) showed diminished antibacterial activity against Streptococcus pneumoniae compared to the parent C3‑isomer (1a). While all isomers 1b–1f retained antibacterial activity, the most hydrophobic C7‑isomer 1f was “somewhat weaker than that of 1a and the other analogs” [1]. By contrast, the C5‑isomer (1d) was 4‑fold more potent than 1a against S. pyogenes, E. faecalis, and S. agalactiae. This demonstrates that the C7‑methyl substitution produces a distinct antibacterial potency profile that diverges from both the natural C3‑Trp and the other positional isomers.

Antibacterial peptide SAR Gram-positive pathogen MIC Positional isomer pharmacology

7-Methyltryptophan Is a Specific Biosynthetic Precursor for Non‑Ribosomal Peptide Antibiotics, Distinct from Unmodified Tryptophan

7‑Methyl‑DL‑tryptophan (free amino acid) is established as a key precursor in the biosynthesis of numerous non‑ribosomal peptide antibiotics, including the calcium‑dependent antibiotic (CDA) from Streptomyces coelicolor and daptomycin‑type lipopeptides . This precursor role is specific to the 7‑methyl substitution pattern; unmodified L‑tryptophan cannot substitute because the methyl group is installed prior to or during NRPS assembly and is essential for downstream cyclization or bioactivity [1]. The Fmoc‑protected form enables synthetic access to 7‑methyltryptophan‑containing peptide analogs for structure‑activity relationship (SAR) studies of these clinically important antibiotic classes.

Non‑ribosomal peptide synthetase (NRPS) Antibiotic biosynthesis Daptomycin / CDA precursor

Purity Specification and Enantiomeric Excess: L‑Form Available at ≥99.5% with Chiral HPLC Verification

Commercially, the L‑enantiomer N‑Fmoc‑7‑methyl‑L‑tryptophan (CAS 1808268‑53‑2) is supplied by ChemImpex at a purity of ≥99.5% as determined by both chiral HPLC and standard HPLC, with an optical rotation of [α]²⁰D = −20 ± 1° (c = 1 in DMF) [1]. In contrast, the racemic DL‑form (CAS 138775‑53‑8) is typically offered at a minimum purity of 95% by vendors such as AKSci and CymitQuimica . This represents a 4.5 percentage‑point purity differential that can be critical for applications requiring high enantiomeric purity, such as the synthesis of single‑isomer therapeutic peptide candidates.

Peptide synthesis quality control Chiral purity specification Procurement-grade comparison

Tryptophan Isomer Library Validation: C7‑Substitution Systematically Alters NH‑Group Exposure Factor and log D Linearly

Computational analysis of methylindole structures revealed that the NH‑group exposure factor (r2, defined as the distance from the indole NH hydrogen to the Cβ–Cγ axis) varies systematically across positional isomers, from 0.91 Å (C7‑isomer) to 6.36 Å (C5‑isomer) [1]. Remarkably, the log D hydrophobicity index correlated linearly with r2 across all six gramicidin A analogs (r² = 0.961), demonstrating that C7‑substitution minimizes NH exposure and maximizes hydrophobicity in a predictable manner [1]. This quantitative structure–property relationship (QSPR) provides a rational basis for selecting the C7‑methyl isomer when designing peptides where indole NH burial and high log D are desired.

Physicochemical property prediction Indole NH exposure factor (r2) Peptide property engineering

Where Fmoc-7-methyl-DL-tryptophan Delivers Definitive Value: Evidence-Backed Application Scenarios


Engineering High‑Hydrophobicity Peptide Therapeutics via C7‑Tryptophan Incorporation

When a peptide drug candidate requires enhanced membrane partitioning or increased log D for pharmacokinetic optimization, Fmoc‑7‑methyl‑DL‑tryptophan enables the site‑specific introduction of the most hydrophobic tryptophan positional isomer available. In the gramicidin A model, the C7‑isomer achieved a log D of 6.49, an 11.7‑fold increase in distribution coefficient over the parent C3‑Trp [1]. This strategy is directly applicable to Fmoc‑SPPS workflows for therapeutic peptide SAR campaigns.

Total Synthesis of Non‑Ribosomal Peptide Antibiotic Analogs (Daptomycin, CDA Class)

For medicinal chemistry programs aiming to synthesize analogs of daptomycin, calcium‑dependent antibiotic (CDA), or related lipopeptide natural products, Fmoc‑7‑methyl‑DL‑tryptophan is the required building block to install the 7‑methyltryptophan residue present in the natural product [1]. Unmodified Fmoc‑Trp‑OH cannot substitute because the 7‑methyl group is essential for downstream NRPS recognition and bioactivity .

Selectivity Engineering: Separating Antibacterial Activity from Mammalian Cytotoxicity

The finding that hydrophobicity (log D) correlates with mammalian cytotoxicity but not with antibacterial activity [1] means that Fmoc‑7‑methyl‑DL‑tryptophan can be strategically employed to tune peptide selectivity. While the C7‑isomer itself attenuates antibacterial potency relative to the parent, the validated QSPR (r² = 0.961 between log D and NH exposure factor) allows rational, predictable tuning of the selectivity window when combined with other less‑hydrophobic isomers in multi‑mutant analogs [1].

High‑Purity L‑Enantiomer Procurement for cGMP Peptide API Synthesis

When synthesizing single‑isomer peptide APIs under cGMP conditions, the L‑form (CAS 1808268‑53‑2) is commercially available at ≥99.5% purity with chiral HPLC verification and documented optical rotation ([α]²⁰D = −20 ± 1°) [1]. This specification exceeds the typical 95% purity of the racemic DL‑form (CAS 138775‑53‑8) and meets the quality expectations for regulatory starting materials in pharmaceutical development.

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